molecular formula C13H26O2 B12518541 4-Nonyl-1,3-dioxane CAS No. 793733-96-7

4-Nonyl-1,3-dioxane

Cat. No.: B12518541
CAS No.: 793733-96-7
M. Wt: 214.34 g/mol
InChI Key: HGHGHILZYXQYES-UHFFFAOYSA-N
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Description

4-Nonyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. This compound is notable for its nonyl group attached to the fourth carbon of the dioxane ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nonyl-1,3-dioxane can be synthesized through the acetalization of nonyl aldehyde with 1,3-propanediol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. Catalysts such as sulfuric acid or Lewis acids like zinc chloride can be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Nonyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOCH₃), Grignard reagents (RMgX)

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted dioxanes depending on the nucleophile used

Scientific Research Applications

4-Nonyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nonyl-1,3-dioxane involves its interaction with cellular membranes and enzymes. It can disrupt membrane integrity by integrating into the lipid bilayer, leading to increased permeability and cell lysis. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby interfering with essential biochemical pathways .

Comparison with Similar Compounds

Uniqueness of 4-Nonyl-1,3-dioxane: The presence of the nonyl group in this compound imparts unique hydrophobic properties, making it more suitable for applications requiring non-polar characteristics. This structural modification also enhances its reactivity and potential bioactivity compared to its simpler counterparts .

Biological Activity

4-Nonyl-1,3-dioxane is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its toxicological effects, antioxidant properties, and implications for human health and the environment.

Chemical Structure and Properties

This compound is characterized by its dioxane ring structure with a nonyl side chain. The presence of the dioxane moiety contributes to its solubility and reactivity, making it a subject of interest in various biological studies.

Toxicological Effects

The toxicological profile of 4-nonylphenol, a related compound, provides insights into the potential impacts of this compound. Research indicates that exposure to 4-nonylphenol can lead to significant alterations in erythrocyte morphology in fish, such as the African catfish (Clarias gariepinus). These alterations include:

  • Swollen cells
  • Sickle cells
  • Tear drop-like cells
  • Acanthocytes
  • Vacuolated cells

In a study assessing the protective effects of synthesized thieno[2,3-c]pyrazole compounds against the toxicity of 4-nonylphenol, it was found that untreated fish showed a high percentage of altered erythrocytes (40.3%) compared to those treated with antioxidants (as low as 0.6% for some compounds) .

TreatmentAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Antioxidant (7a)12 ± 1.03
Antioxidant (7b)0.6 ± 0.16
Antioxidant (7e)28.3 ± 2.04

Antioxidant Activity

The antioxidant potential of compounds related to this compound has been explored in various studies. Specifically, thieno[2,3-c]pyrazole derivatives have shown promise in mitigating the oxidative stress induced by toxic compounds like 4-nonylphenol. These antioxidants can protect cellular components from damage caused by reactive oxygen species (ROS), which are often elevated in response to environmental toxins .

Implications for Human Health and Environment

The biological activity of this compound raises concerns regarding its environmental persistence and potential bioaccumulation in aquatic organisms. Its structural similarity to other dioxanes suggests that it may share similar toxicological profiles, warranting further investigation into its effects on human health and ecosystems.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with dioxanes and their derivatives:

  • Fungicidal Activity : Research on related dioxanes has demonstrated fungicidal properties, suggesting that structural modifications can enhance biological efficacy .
  • Carcinogenicity Studies : Long-term studies on similar compounds have indicated potential carcinogenic effects when administered in drinking water to rodent models .
  • Structure-Activity Relationships : Investigations into the structure-activity relationships of dioxanes have provided insights into how specific modifications can influence biological behavior .

Properties

CAS No.

793733-96-7

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

4-nonyl-1,3-dioxane

InChI

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-13-10-11-14-12-15-13/h13H,2-12H2,1H3

InChI Key

HGHGHILZYXQYES-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1CCOCO1

Origin of Product

United States

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